molecular formula C6H4BrN3O B1280738 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 425702-91-6

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B1280738
Key on ui cas rn: 425702-91-6
M. Wt: 214.02 g/mol
InChI Key: KZVFUYHFHBBPPD-UHFFFAOYSA-N
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Patent
US09266881B2

Procedure details

To a solution of 3-2 (2.0 g, 10.6 mmol) in dichloroethane (106 mL) was added triphosgene (3.16 g, 10.64 mmol). The reaction mixture was stirred at room temperature for 3 days. An off-white precipitate formed, which was washed with dichloroethane (100 mL) and dried in vacuo to give 2.03 g (89%) of 3-3 as a tan solid. LC/MS: m/z (M+H)=213.9.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
106 mL
Type
solvent
Reaction Step One
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][NH2:9])=[N:6][CH:7]=1.Cl[C:11](Cl)([O:13]C(=O)OC(Cl)(Cl)Cl)Cl>ClC(Cl)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:11](=[O:13])[NH:9][N:8]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)NN
Name
Quantity
3.16 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
106 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An off-white precipitate formed
WASH
Type
WASH
Details
which was washed with dichloroethane (100 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(NN2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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